芹菜素 4'-O-鼠李糖苷

货号 B599904

CAS 编号:

133538-77-9

分子量: 416.382

InChI 键: RDBPZZVIYGFJKU-XYAYJIHKSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

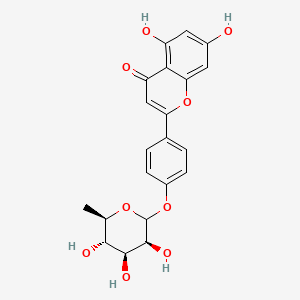

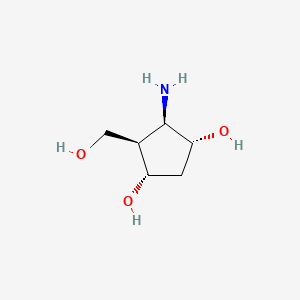

Apigenin 4’-O-rhamnoside is a natural product that can be found in the herbs of Pandanus amaryllifolius . It has a molecular formula of C21H20O9 and an average mass of 416.4 g/mol . It is a yellow powder .

Synthesis Analysis

The synthesis of Apigenin 4’-O-rhamnoside involves the methylation of apigenin. A Class II O-methyltransferase (Pa4′OMT) was shown to react effectively with apigenin, catalyzing its conversion to acacetin . An efficient method for the synthesis of apigenin from phloroglucinol and anisaldehyde has also been developed .Molecular Structure Analysis

The molecular structure of Apigenin 4’-O-rhamnoside consists of 21 carbon atoms, 20 hydrogen atoms, and 9 oxygen atoms . It has a monoisotopic mass of 416.110718 Da .Chemical Reactions Analysis

Apigenin 4’-O-rhamnoside can strongly inhibit the classical pathway of the complement system .Physical And Chemical Properties Analysis

Apigenin 4’-O-rhamnoside has a density of 1.6±0.1 g/cm3, a boiling point of 707.4±60.0 °C at 760 mmHg, and a flash point of 252.3±26.4 °C . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .科学研究应用

Application in Biochemistry

- Summary of the Application : Apigenin is used in biochemistry for its antioxidant, anti-inflammatory, and antitumor properties .

- Methods of Application : Apigenin is generally obtained from dietary plant foods and is tested for its biochemical properties. In one study, a Class II O-methyltransferase enzyme named 4’-O-methyltransferase (Pa4’OMT) was shown to react effectively with apigenin, catalyzing its conversion to acacetin .

- Results or Outcomes : The study showed that the enzyme could convert apigenin to acacetin efficiently in E. coli and approximately 88.8 µM (25.2 mg/L) of product was synthesized when 100 µM of apigenin was supplemented .

Application in Pharmacology

- Summary of the Application : Apigenin is used in pharmacology for its potential health benefits, including protection against immune, cardiovascular, and neurodegenerative diseases and cancer .

- Methods of Application : Various delivery systems such as emulsions, nanostructured lipid carriers, hydrogels, and liposomes have been developed to improve the bioavailability of apigenin .

- Results or Outcomes : The development of these delivery systems has shown promise in improving the bioavailability of apigenin, but more animal and cell experiments are needed to verify these findings .

Application in Food Processing

- Summary of the Application : Apigenin can be used as a natural pigment in food processing .

- Methods of Application : Due to its lipid-soluble properties, apigenin can be readily penetrated by the plasma membrane of the host organism .

- Results or Outcomes : The use of apigenin as a natural pigment in food processing has been confirmed .

Application in Medicine

- Summary of the Application : Apigenin is widely used in medicine for its potential health benefits .

- Methods of Application : Various delivery systems such as emulsions, nanostructured lipid carriers, hydrogels, and liposomes have been developed to improve the bioavailability of apigenin .

- Results or Outcomes : The development of these delivery systems has shown promise in improving the bioavailability of apigenin, but more animal and cell experiments are needed to verify these findings .

Application in Cosmetics

- Summary of the Application : Due to its antioxidant, anti-inflammatory, and anti-aging properties, Apigenin is used in the cosmetics industry .

- Methods of Application : Apigenin is incorporated into various skincare products like creams, lotions, and serums .

- Results or Outcomes : The use of Apigenin in cosmetics has been shown to improve skin health and slow down the aging process .

Application in Agriculture

- Summary of the Application : Apigenin has been used in agriculture for its antimicrobial properties .

- Methods of Application : It is used as a natural pesticide to protect crops from various diseases .

- Results or Outcomes : The use of Apigenin in agriculture has been shown to effectively control various crop diseases .

安全和危害

未来方向

属性

IUPAC Name |

5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBPZZVIYGFJKU-XYAYJIHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307301 | |

Citations

For This Compound

22

Citations

… The first one is drug protein complex of HPV45 oncoprotein E7 (PDB ID 2EWL) with Apigenin 4'-O-Rhamnoside where the active site are formed LEU A:45, LEU A:37, ASP A:33, ILE A: …

Number of citations: 7

www.nature.com

… The first one is drug protein complex of HPV45 oncoprotein E7 (PDB ID 2EWL) with Apigenin 4'-O-Rhamnoside where the active site are formed LEU A:45, LEU A:37, ASP A:33, ILE A: …

Number of citations: 2

www.researchsquare.com

… In view of the distinguished biological activities of arctiin and apigenin-4'-O-rhamnoside, the findings of this study underline C. albonitens as a resource of the bioactive compounds …

Number of citations: 3

rjpharmacognosy.ir

… allowed to relate that molecular ion (m/z 381 [M+H] + ) to the fragmentation profiles of apigenin 6-C-α-L-arabinopyranosyl-8-C- β-D-xylopyranoside, and of apigenin 4′-O-rhamnoside (…

Number of citations: 6

peerj.com

… Those chemical structures were determined by spectroscopy techniques and were established as apigenin 4′-O-rhamnoside(1), trans-2′,3,4,4′,6′-pentahydroxychalcone(2) and 2-…

Number of citations: 27

www.cabdirect.org

… In the root, six unique compounds (jaceosidin, licoagrochalcone D, 8-prenylkaempferol, hesperetin 7-O-(6″malonyl) glucoside, aureusidin, apigenin-4′-O-rhamnoside) that are used …

Number of citations: 2

www.mdpi.com

… 6-C-hexoside 8-C-hexoside-O-hexoside, tricin 5-O-hexosyl-O-hexoside, tricin 4′-O-(β-guaiacylglyceryl) ether 5-O-hexoside, tricin 4′-O-syringic acid and apigenin 4-O-rhamnoside), 2 …

Number of citations: 40

www.sciencedirect.com

Pomegranate is a fruit-bearing tree. Pomegranate flowers, leaves, bark, fruit juice, peel and seeds were reported to have pharmacological effects. Recently, the researches about …

Number of citations: 12

www.sciencedirect.com

… kaempferol, kaempferol-3-O-rutinoside, quercetin, quercetin 7-glucoside, and quercetin-3-O-rhamnoside are the flavonols and pelargonidin 3-glucoside, apigenin 4′-O-rhamnoside, …

Number of citations: 10

www.tandfonline.com

… The metabolome data is consistent with the result of LC-MS, 11 luteolin and its glycosides were significantly up-regulated accumulation, then apigenin-4′-O-rhamnoside and apigenin-…

Number of citations: 7

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)